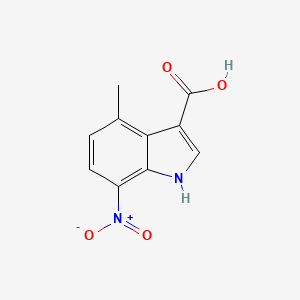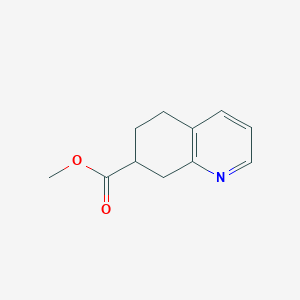
N'-(2-aminoethyl)-N,N-dimethylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-aminoethyl)-N,N-dimethylsulfamide is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a dimethylsulfamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)-N,N-dimethylsulfamide typically involves the reaction of N,N-dimethylsulfamide with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of N’-(2-aminoethyl)-N,N-dimethylsulfamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-aminoethyl)-N,N-dimethylsulfamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine at room temperature
Major Products Formed
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are N-substituted derivatives of N’-(2-aminoethyl)-N,N-dimethylsulfamide
Aplicaciones Científicas De Investigación
N’-(2-aminoethyl)-N,N-dimethylsulfamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’-(2-aminoethyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical pathways. It can form covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)piperazine
- N-(2-aminoethyl)morpholine
Uniqueness
N’-(2-aminoethyl)-N,N-dimethylsulfamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher degree of stability and a broader range of applications in various fields .
Propiedades
Número CAS |
107674-92-0 |
|---|---|
Fórmula molecular |
C4H13N3O2S |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
1-amino-2-(dimethylsulfamoylamino)ethane |
InChI |
InChI=1S/C4H13N3O2S/c1-7(2)10(8,9)6-4-3-5/h6H,3-5H2,1-2H3 |
Clave InChI |
VXDUVINZNILVIC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



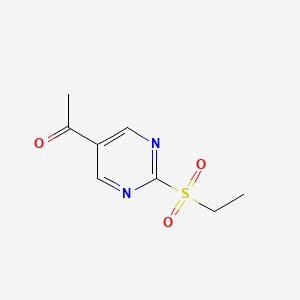
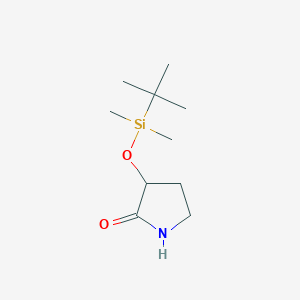
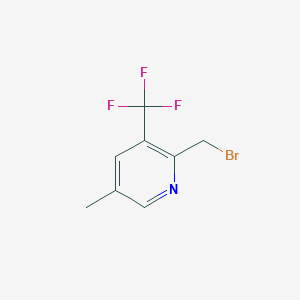
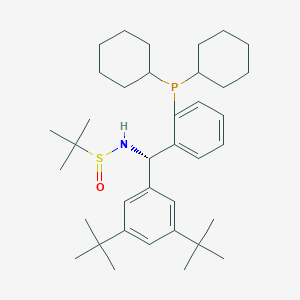


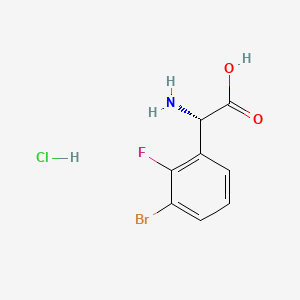
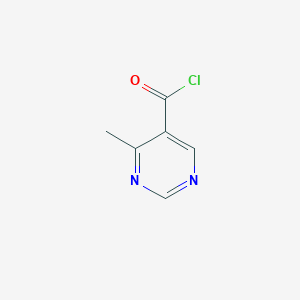
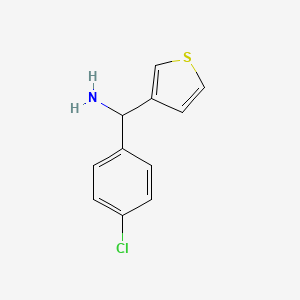
![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)
